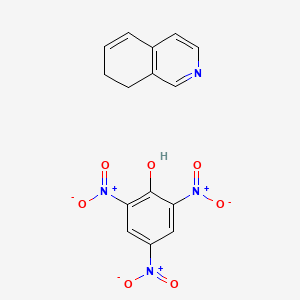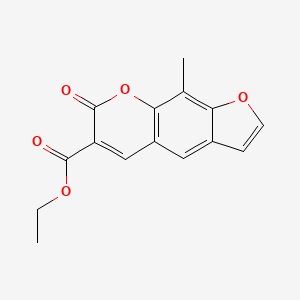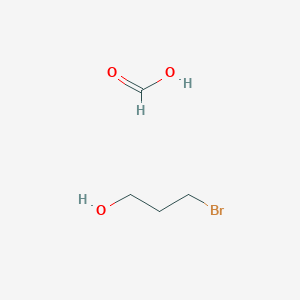
3-Bromo-4-methoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to the pyridine ring, along with an N-oxide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide typically involves the bromination of 4-methoxy-2,6-dimethylpyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding pyridine, and the methoxy group can be oxidized to a carbonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like ethanol or DMF.
Oxidation and Reduction: Hydrogenation catalysts for reduction (e.g., palladium on carbon) and oxidizing agents like potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include 4-methoxy-2,6-dimethylpyridine derivatives with various substituents replacing the bromine atom.
Oxidation and Reduction: Products include 4-methoxy-2,6-dimethylpyridine and 4-formyl-2,6-dimethylpyridine.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,6-dimethylpyridine: Lacks the methoxy and N-oxide groups, resulting in different reactivity and applications.
4-Methoxy-2,6-dimethylpyridine:
2,6-Dimethylpyridine N-oxide: Lacks the bromine and methoxy groups, leading to distinct properties and applications.
Uniqueness
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom allows for further functionalization, while the methoxy and N-oxide groups influence its electronic properties and interactions with other molecules.
Propiedades
Número CAS |
54754-79-9 |
|---|---|
Fórmula molecular |
C8H10BrNO2 |
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-7(12-3)8(9)6(2)10(5)11/h4H,1-3H3 |
Clave InChI |
BCUSMAPAYQSDMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=[N+]1[O-])C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)

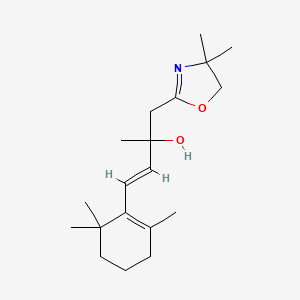
![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
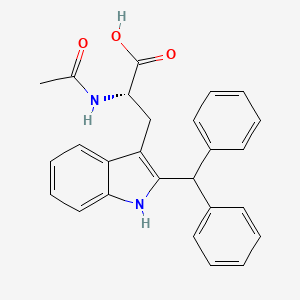

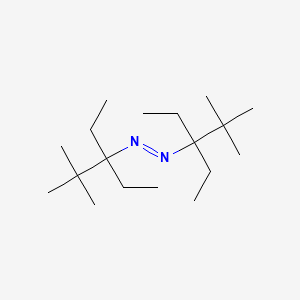

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
